3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a triazolopyridazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the diazepane ring and the methoxyphenyl group. Common reagents and conditions used in these steps include:
Step 1: Formation of the triazolopyridazine core using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Step 2: Introduction of the diazepane ring through cyclization reactions involving diamines and dihaloalkanes.
Step 3: Attachment of the methoxyphenyl group via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the triazolopyridazine moiety may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Methoxyphenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one
- **3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-2-one
- **3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-16-22-23-19-9-10-20(24-27(16)19)25-12-3-13-26(15-14-25)21(28)11-6-17-4-7-18(29-2)8-5-17/h4-5,7-10H,3,6,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSUGIFFHKGGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)CCC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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